molecular formula C9H10O4 B1271061 2-(Methoxycarbonyl)methoxyphenol CAS No. 165380-12-1

2-(Methoxycarbonyl)methoxyphenol

Cat. No.: B1271061
CAS No.: 165380-12-1
M. Wt: 182.17 g/mol
InChI Key: YOJLZPHKKRLRIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

It is a white crystalline powder commonly used in medical, environmental, and industrial research. This compound is a derivative of phenol, where the hydroxyl group is substituted with a methoxycarbonyl group, making it a versatile molecule in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methoxycarbonyl)methoxyphenol typically involves the esterification of 2-methoxyphenol with methoxycarbonyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts such as palladium on carbon can further enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions: 2-(Methoxycarbonyl)methoxyphenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones, which are useful intermediates in organic synthesis.

    Reduction: Reduction reactions can convert the methoxycarbonyl group to a hydroxyl group, yielding 2-methoxyphenol.

    Substitution: The phenolic hydroxyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products:

    Oxidation: Quinones and related compounds.

    Reduction: 2-Methoxyphenol.

    Substitution: Various alkyl and acyl derivatives of this compound.

Scientific Research Applications

2-(Methoxycarbonyl)methoxyphenol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential antioxidant properties and its role in cellular signaling pathways.

    Medicine: It is investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: The compound is used in the production of polymers, resins, and coatings, where it imparts specific properties such as thermal stability and resistance to oxidation.

Mechanism of Action

The mechanism of action of 2-(Methoxycarbonyl)methoxyphenol involves its interaction with cellular components through its phenolic hydroxyl group. This group can participate in hydrogen bonding and electron transfer reactions, influencing various biochemical pathways. The compound’s antioxidant properties are attributed to its ability to scavenge reactive oxygen species, thereby protecting cells from oxidative damage .

Comparison with Similar Compounds

    2-Methoxyphenol (Guaiacol): A simpler phenolic compound with similar antioxidant properties.

    4-Methoxyphenol (Mequinol): Another phenolic compound used in skin depigmentation treatments.

    2-Hydroxyanisole: A derivative of anisole with similar chemical reactivity.

Uniqueness: 2-(Methoxycarbonyl)methoxyphenol is unique due to its methoxycarbonyl group, which enhances its reactivity and allows for the formation of a wide range of derivatives. This makes it a valuable intermediate in organic synthesis and industrial applications.

Properties

IUPAC Name

methyl 2-(2-hydroxyphenoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4/c1-12-9(11)6-13-8-5-3-2-4-7(8)10/h2-5,10H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOJLZPHKKRLRIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=CC=CC=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50368066
Record name 2-(methoxycarbonyl)methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50368066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

165380-12-1
Record name 2-(methoxycarbonyl)methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50368066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.